Lipophilicity (XLogP3) Differentiates 5-Fluoro Isomer from 4-Fluoro Analog
The 5-fluoro positional isomer exhibits a computed XLogP3 of 2.6, which is significantly higher than the 1.6 value reported for the 4-fluoro isomer (methyl 2-cyano-4-fluorobenzoate) [1][2]. This difference of 1.0 log unit indicates the 5-fluoro compound is substantially more lipophilic.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Methyl 2-cyano-4-fluorobenzoate: XLogP3 = 1.6 |
| Quantified Difference | Δ = +1.0 log unit (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity influences membrane permeability and distribution volume in drug discovery programs, making this isomer a distinct candidate for central nervous system or intracellular targets.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11984295, Methyl 2-cyano-5-fluorobenzoate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11984295 View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9989818, Methyl 2-cyano-4-fluorobenzoate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9989818 View Source
